molecular formula C19H24N6OS B10865710 (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(piperazin-1-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(piperazin-1-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10865710
M. Wt: 384.5 g/mol
InChI Key: IYQIRQJZTYQEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(piperazin-1-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that features a benzothiazole ring, a pyrazolone core, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(piperazin-1-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Pyrazolone Core: The pyrazolone ring is often synthesized via the reaction of hydrazine with an appropriate β-keto ester.

    Coupling of the Benzothiazole and Pyrazolone Units: This step involves the condensation of the benzothiazole derivative with the pyrazolone intermediate under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The final step is the alkylation of the pyrazolone-benzothiazole compound with a piperazine derivative, typically using a halogenated ethylamine as the alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring or the imine bond in the pyrazolone structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. This makes it a candidate for studying enzyme kinetics and inhibition.

Medicine

In medicinal chemistry, (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(piperazin-1-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one is being investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with various biological targets makes it a promising lead compound for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can intercalate with DNA, while the pyrazolone core can inhibit enzyme activity by binding to the active site. The piperazine moiety enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(morpholin-1-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(pyrrolidin-1-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The unique combination of the benzothiazole ring, pyrazolone core, and piperazine moiety in (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(piperazin-1-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one provides it with distinct chemical and biological properties. This makes it more versatile in its applications compared to similar compounds, which might lack one or more of these functional groups.

Properties

Molecular Formula

C19H24N6OS

Molecular Weight

384.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-methyl-4-[C-methyl-N-(2-piperazin-1-ylethyl)carbonimidoyl]-1H-pyrazol-3-one

InChI

InChI=1S/C19H24N6OS/c1-13(21-9-12-24-10-7-20-8-11-24)17-14(2)23-25(18(17)26)19-22-15-5-3-4-6-16(15)27-19/h3-6,20,23H,7-12H2,1-2H3

InChI Key

IYQIRQJZTYQEHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCN4CCNCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.